molecular formula C16H21NO4 B1527707 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate CAS No. 1236144-51-6

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate

Cat. No. B1527707
M. Wt: 291.34 g/mol
InChI Key: MBELYSROOPOIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1236144-51-6 . It has a molecular weight of 291.35 . The compound is typically a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate” is 1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-17(10-13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 291.35 .

Scientific Research Applications

If you have information about a specific study or experiment using this compound, I’d be happy to help analyze that. Alternatively, if you’re interested in general applications of azetidines, I can provide information on that topic. Azetidines are a class of organic compounds characterized by a three-carbon, one-nitrogen ring structure . They are used as building blocks in the synthesis of various pharmaceuticals and other complex organic molecules .

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . Here are some applications of azetidines:

  • Drug Discovery

    • Azetidines are used as motifs in drug discovery . They appear in bioactive molecules and natural products . Some known examples of azetidine-containing drugs are azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .
  • Polymerization

    • Azetidines can be used in polymerization processes . The unique four-membered ring scaffold of azetidines provides a highly attractive entry to bond functionalization .
  • Chiral Templates

    • Azetidines can be used as chiral templates . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .
  • Inhibition of β-lactamase

    • Azetidines have been found to inhibit β-lactamase . This makes them useful in the development of antibiotics, as β-lactamase is an enzyme that many antibiotic-resistant bacteria produce to inactivate β-lactam antibiotics .
  • Inhibition of Cholesterol Absorption

    • Azetidines can inhibit cholesterol absorption . This makes them potentially useful in the treatment of high cholesterol .
  • Antimicrobial, Antifungal, and Antimalarial Activities

    • Azetidines have shown antimicrobial, antifungal, and antimalarial activities . This suggests potential uses in the treatment of various infections .
  • Catalysis

    • Azetidines can play a significant role in catalysis . Their unique four-membered ring structure and reactivity make them useful in various catalytic processes .
  • Stereoselective Synthesis

    • Azetidines can be used in stereoselective synthesis . Their unique structure allows for the selective formation of one stereoisomer over another, which is crucial in the synthesis of many pharmaceuticals .
  • Materials Templating

    • Azetidines can be used in materials templating . This involves using azetidines as a template to guide the formation of more complex structures .
  • CO2 Adsorption

    • Azetidines can be used in CO2 adsorption . This is a process where CO2 molecules are attracted to and held on the surface of the azetidine, which can be useful in processes such as carbon capture and storage .
  • Non-viral Gene Transfection

    • Azetidines can be used in non-viral gene transfection . This is a method of introducing foreign DNA into cells using non-viral methods, and azetidines can play a role in this process .
  • Antibacterial and Antimicrobial Coatings

    • Azetidines can be used to create antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of bacteria and other microbes .

Safety And Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

1-O-benzyl 3-O-tert-butyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-17(10-13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBELYSROOPOIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate

Citations

For This Compound
1
Citations
SH Watterson, J Guo, SH Spergel… - Journal of medicinal …, 2016 - ACS Publications
Sphingosine 1-phosphate (S1P) is the endogenous ligand for the sphingosine 1-phosphate receptors (S1P 1–5 ) and evokes a variety of cellular responses through their stimulation. …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.